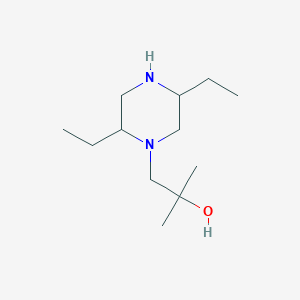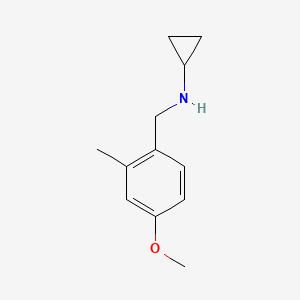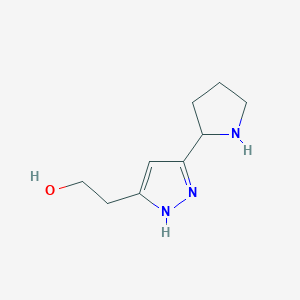![molecular formula C6H10F3NO B1444202 [1-(2,2,2-Trifluorethyl)azetidin-3-yl]methanol CAS No. 1498106-29-8](/img/structure/B1444202.png)
[1-(2,2,2-Trifluorethyl)azetidin-3-yl]methanol
Übersicht
Beschreibung
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound features a trifluoroethyl group attached to an azetidine ring, which is further connected to a methanol group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new biochemical assays .
Medicine
In medicine, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoroethyl group imparts desirable properties such as increased thermal stability and resistance to chemical degradation, making it valuable in the manufacture of high-performance materials .
Biochemische Analyse
Biochemical Properties
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group and azetidinyl ring contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . These interactions can lead to changes in enzyme activity, affecting overall metabolic flux and biochemical processes.
Cellular Effects
The effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoroethyl group enhances its binding affinity to certain enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The azetidinyl ring structure also contributes to the compound’s ability to interact with various biomolecules, further modulating its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels and overall metabolic balance . Its interactions with key enzymes in metabolic pathways highlight its potential as a modulator of biochemical processes, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol within cells and tissues are critical for understanding its effects. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s efficacy and distribution, affecting its overall impact on cellular function.
Subcellular Localization
The subcellular localization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its subcellular distribution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen .
Industrial Production Methods
Industrial production methods for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Wirkmechanismus
The mechanism of action of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]amine
- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]acetate
- [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]propionate
Uniqueness
Compared to similar compounds, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is unique due to the presence of the hydroxyl group, which allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVSAYYNXJADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)




![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)





![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)


